molecular formula C6H13NO2 B1626927 L-Leucine-1-13C,15N CAS No. 80134-83-4

L-Leucine-1-13C,15N

Cat. No.: B1626927
CAS No.: 80134-83-4
M. Wt: 133.16 g/mol
InChI Key: ROHFNLRQFUQHCH-XAAHKOKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine-1-13C,15N is a stable isotope-labeled compound of the essential amino acid leucine. It is specifically labeled with carbon-13 (13C) at the first carbon position and nitrogen-15 (15N) at the amino group. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways, protein synthesis, and other biochemical processes.

Scientific Research Applications

L-Leucine-1-13C,15N has a wide range of scientific research applications, including:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Utilized in metabolic studies to trace the incorporation of leucine into proteins and other biomolecules.

    Medicine: Employed in clinical research to investigate metabolic disorders and protein synthesis in various diseases.

    Industry: Applied in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

Target of Action

L-Leucine-1-13C,15N is a labeled form of L-Leucine, an essential branched-chain amino acid (BCAA). The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cellular processes such as growth, proliferation, and survival.

Biochemical Pathways

The activation of the mTOR pathway by L-Leucine affects several downstream effects. It stimulates protein synthesis by phosphorylating key regulators of mRNA translation . Additionally, it inhibits autophagy, a process that breaks down and recycles cellular components. This means that when L-Leucine levels are high, cells are in a “growth” mode .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of regular L-Leucine. After ingestion, L-Leucine is absorbed by the small intestine and transported to the liver and other tissues. It is worth noting that stable isotopes like 13C and 15N have been incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

The activation of the mTOR pathway by L-Leucine leads to increased protein synthesis and cell growth. This can have various effects at the molecular and cellular level, depending on the specific cell type and the metabolic state of the organism .

Action Environment

The action of this compound, like that of other amino acids, can be influenced by various environmental factors. These include the presence of other amino acids, the overall nutritional status of the organism, and specific conditions such as exercise or stress. For example, the effect of L-Leucine on mTOR activation and protein synthesis may be enhanced by the presence of insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-1-13C,15N typically involves the incorporation of isotopically labeled precursors into the leucine molecule. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the biosynthesis of leucine. The reaction conditions often require specific enzymes and cofactors to facilitate the incorporation of the isotopes into the leucine structure .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopic labels into leucine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled leucine .

Chemical Reactions Analysis

Types of Reactions

L-Leucine-1-13C,15N can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted leucine derivatives. These products are often used in further biochemical studies and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucine-1-13C,15N is unique due to its specific labeling at the first carbon and amino group, making it particularly useful for detailed studies of leucine metabolism and protein synthesis. Its specific isotopic labeling provides distinct advantages in NMR spectroscopy and metabolic tracing compared to other isotopically labeled compounds .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-XAAHKOKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583966
Record name L-(1-~13~C,~15~N)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80134-83-4
Record name L-(1-~13~C,~15~N)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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